5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid
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Overview
Description
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid is a complex heterocyclic compound that combines isoxazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Isoxazole Formation: The isoxazole ring is formed by the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Sulfuric acid or hydrochloric acid can be used as catalysts for esterification reactions.
Cyclization: Strong bases like sodium hydride or potassium tert-butoxide are often used to facilitate cyclization reactions.
Major Products
Reduction: 5-Methyl-4-[(3-amino-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid.
Esterification: Methyl 5-methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylate.
Cyclization: Various fused heterocyclic compounds depending on the specific reaction conditions.
Scientific Research Applications
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Chemistry: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylate: An ester derivative with similar reactivity but different solubility properties.
5-Methyl-4-[(3-amino-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid: A reduced form with different biological activity.
Uniqueness
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid is unique due to its combination of isoxazole and pyrazole rings, which confer distinct reactivity and biological properties. Its nitro group also provides a handle for further chemical modifications, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5-6(8(9(14)15)11-18-5)4-12-3-2-7(10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDWPSLIGAWWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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